(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-4-24-9-7-20-12-10-14(22-2)15(23-3)11-16(12)26-18(20)19-17(21)13-6-5-8-25-13/h5-6,8,10-11H,4,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPQGDJYXBWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CO3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, with CAS number 895457-99-5, is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzo[d]thiazole core fused with a furan ring and substituted with ethoxyethyl and dimethoxy groups. The molecular formula is , and the molecular weight is approximately 443.5 g/mol.
The biological activity of thiazole derivatives, including this compound, often involves interaction with various molecular targets. Common mechanisms include:
- Enzyme Inhibition : Many thiazole derivatives inhibit specific enzymes, leading to reduced production of inflammatory mediators or pathogens.
- Antioxidant Activity : The presence of methoxy groups enhances the ability to scavenge free radicals, contributing to neuroprotective effects.
- Cellular Signaling Modulation : These compounds may influence signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds similar to this one have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) often below 100 μg/mL .
Anti-inflammatory Effects
Thiazole-based compounds are known for their anti-inflammatory properties:
- Cytokine Inhibition : Research has shown that these compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell models .
Anticancer Properties
The potential anticancer effects of benzothiazole derivatives have been explored extensively:
- Cell Line Studies : Compounds have been tested against various cancer cell lines, showing IC50 values indicating significant cytotoxicity. For example, a related compound demonstrated an IC50 of 10 μM against breast cancer cells .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition | |
| Anti-inflammatory | Cytokine inhibition | |
| Anticancer | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that the derivatives exhibited potent activity with MIC values ranging from 25 to 100 μg/mL.
- Anti-cancer Activity in Breast Cancer Models : An investigation into the cytotoxic effects of similar benzothiazole compounds on MCF-7 breast cancer cells showed that treatment resulted in a significant reduction in cell viability at concentrations as low as 10 μM.
Comparison with Similar Compounds
Structural Analogs with Thiophene vs. Furan Substitutions
A closely related analog, (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide (CAS: 895455-92-2), replaces the furan-2-carboxamide group with a 5-nitrothiophene-2-carboxamide. Key differences include:
Table 1: Comparison of Furan vs. Thiophene Analogs
| Property | Furan-2-carboxamide Derivative | 5-Nitrothiophene-2-carboxamide Derivative |
|---|---|---|
| Molecular Weight (g/mol) | ~393.4 (estimated) | 437.5 |
| Key Functional Groups | Furan, dimethoxybenzo[d]thiazole | Nitrothiophene, dimethoxybenzo[d]thiazole |
| Electronic Profile | Electron-rich | Electron-withdrawing (nitro group) |
| Potential Bioactivity | Anticancer (inferred) | Enhanced enzyme inhibition (speculative) |
Comparison with Pesticide Derivatives
Compounds like furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) share the furan moiety but differ in core structure (oxazolidine vs. benzo[d]thiazole). Furilazole acts as a herbicide safener, protecting crops from herbicide toxicity. The benzo[d]thiazole core in the target compound may confer distinct mechanisms, such as intercalation or enzyme inhibition, rather than detoxification .
Substituent Effects: Ethoxyethyl vs. Ethyl Groups
The ethyl-substituted analog, N-(3-Ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide , lacks the ethoxyethyl side chain. Differences include:
Benzo[d]Thiazole Derivatives in Pharmacopeia
Pharmacopeial compounds like (6R,7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight the benzo[d]thiazole scaffold’s role in antibiotics. These analogs often target bacterial cell walls, suggesting the target compound could be optimized for similar pathways .
Research Findings and Methodological Considerations
- Similarity Assessment : Computational methods (e.g., molecular fingerprinting) are critical for comparing such compounds. Structural similarity metrics focus on shared pharmacophores, such as the benzo[d]thiazole-furan axis, to predict bioactivity .
- Synthesis Challenges: The target compound’s synthesis may involve refluxing ethanol with thiosemicarbazide, akin to methods for related thiazole derivatives, though specific protocols require optimization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide?
- Methodology :
-
Step 1 : Start with halogenated benzothiazole precursors (e.g., 5,6-dimethoxybenzo[d]thiazole derivatives) and react with 2-ethoxyethylamine under reflux in acetonitrile or ethanol to form the thiazolidinone intermediate .
-
Step 2 : Condense with furan-2-carboxamide using a carbodiimide coupling agent (e.g., DCC or EDCI) in dry THF under nitrogen. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
-
Key parameters : Monitor reaction progress via TLC; optimize temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of amine to carboxamide) to maximize yield (typically 50–70%) .
- Table 1 : Representative Synthesis Conditions
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5,6-Dimethoxybenzothiazole | Acetonitrile | 80 | Triethylamine | 65 | |
| Furan-2-carboxamide | THF | 70 | DCC | 60 |
Q. How to characterize the stereochemistry (Z/E configuration) of this compound?
- Methodology :
- Use NOESY NMR to confirm the Z-configuration by observing spatial proximity between the ethoxyethyl group and the benzo[d]thiazole ring protons .
- IR spectroscopy : Confirm the presence of C=N (imine) stretch at ~1600–1650 cm⁻¹ and carbonyl (amide) at ~1680 cm⁻¹ .
- X-ray crystallography (if crystalline): Resolve absolute configuration and validate computational docking studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzothiazole or furan) affect anticancer activity?
- Methodology :
- SAR Study : Synthesize analogs with varied substituents (e.g., methoxy → ethoxy, halogenation) and test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays.
- Key findings :
- 5,6-Dimethoxy groups enhance membrane permeability and target binding compared to unsubstituted analogs .
- Ethoxyethyl chain improves solubility but may reduce potency if steric hindrance occurs .
- Table 2 : Activity of Selected Analogs
| Substituent on Benzothiazole | IC₅₀ (μM, MCF-7) | Reference |
|---|---|---|
| 5,6-Dimethoxy | 12.5 | |
| 5-Fluoro,6-methoxy | 18.7 |
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
- Methodology :
- Dose-response profiling : Test the compound across multiple assays (e.g., antimicrobial disk diffusion vs. cytotoxicity assays) to identify context-dependent effects .
- Mechanistic studies : Use transcriptomics/proteomics to identify primary targets (e.g., DNA topoisomerase inhibition for anticancer activity vs. membrane disruption for antimicrobial effects) .
Q. What is the role of iodine in the cyclization step during synthesis?
- Methodology :
- Iodine acts as a mild oxidizing agent, facilitating sulfur elimination during thiadiazole ring formation (e.g., in related benzothiazole derivatives). Triethylamine neutralizes HI byproducts, driving the reaction forward .
- Control experiment : Replace iodine with NBS (N-bromosuccinimide); observe lower yields (~30%) due to incomplete cyclization .
Methodological Challenges
Q. How to improve solubility for in vivo studies?
- Methodology :
- Prodrug design : Introduce phosphate or PEG groups at the ethoxyethyl chain to enhance hydrophilicity .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability (tested in murine models with ~2x higher plasma concentration) .
Q. How to validate computational docking predictions experimentally?
- Methodology :
- SPR (Surface Plasmon Resonance) : Measure binding affinity to predicted targets (e.g., EGFR kinase).
- Mutagenesis : Modify key residues in the target protein (e.g., EGFR T790M) and assess compound binding via fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
